acetate CAS No. 54739-26-3](/img/structure/B1335835.png)

Ethyl [(3-fluorophenyl)amino](oxo)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

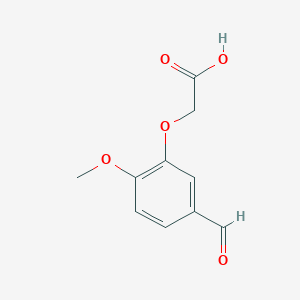

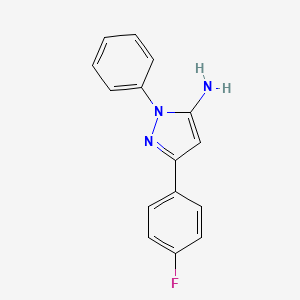

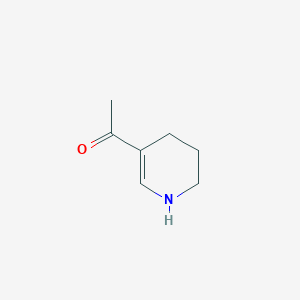

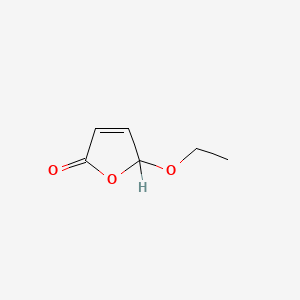

Ethyl (3-fluorophenyl)aminoacetate, also known as ethyl 3-fluoro-N-phenylbenzamide, is an organic compound with a molecular formula of C12H12FNO3. It is used as a reactant for the preparation of biologically active molecules .

Synthesis Analysis

The synthesis of Ethyl (3-fluorophenyl)aminoacetate involves a stirring suspension of NaH and CO (OEt)2 in toluene. A solution of substituted acetophenone in toluene is added dropwise under reflux. The mixture is allowed to reflux and is stirred for 20 minutes after the addition is complete .Molecular Structure Analysis

The molecular formula of Ethyl (3-fluorophenyl)aminoacetate is C10H10FNO3, and its molecular weight is 211.19 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (3-fluorophenyl)aminoacetate include a refractive index of n20/D 1.5172 (lit.), a boiling point of 262-263 °C (lit.), and a density of 1.166 g/mL at 25 °C (lit.) .Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 3-aminobenzoylacetate serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its potential in creating derivatives with enhanced bioactivity. For instance, modifications to the ethyl group or the aromatic ring can lead to compounds with improved pharmacological properties .

Antiviral Activity

Studies have investigated the antiviral potential of indole derivatives, including ethyl 3-aminobenzoylacetate. These compounds exhibit inhibitory effects against viruses such as influenza A and Coxsackie B4. Researchers have synthesized various analogs, optimizing their structures for antiviral efficacy .

Anti-HIV Agents

Ethyl 3-aminobenzoylacetate derivatives have been evaluated for their anti-HIV activity. Specifically, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives demonstrated promising results against both HIV-1 and HIV-2 strains .

Green Chemistry Applications

The compound’s unique structure makes it suitable for multicomponent reactions. For example, sodium fluoride-catalyzed Knoevenagel–Michael reactions have been employed to construct pharmacophores like ethyl 3-aminobenzoylacetate. These green chemistry approaches offer efficient strategies for synthesis .

Biocatalysis and Chiral Synthesis

Enzymatic reduction of related compounds, such as 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester, can yield chiral products like (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester. Such chiral intermediates find applications in drug synthesis and asymmetric catalysis .

Agrochemical Research

Indole derivatives, including ethyl 3-aminobenzoylacetate, have relevance in agrochemicals. Their structural features make them interesting candidates for plant growth regulators, herbicides, and insecticides. Further exploration of their biological effects in agriculture is ongoing .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Ethyl (3-fluorophenyl)aminoacetate may also interact with various biological targets.

Mode of Action

The exact mode of action of Ethyl (3-fluorophenyl)aminoacetate is currently unknown due to the lack of specific studies on this compound. Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl (3-fluorophenyl)aminoacetate may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that Ethyl (3-fluorophenyl)aminoacetate may also have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

ethyl 2-(3-fluoroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVUAGIMMZOPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392245 |

Source

|

| Record name | F0904-0113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54739-26-3 |

Source

|

| Record name | F0904-0113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)